{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide
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Overview
Description
- It is also known by other names, including 1-(4-Fluorophenyl)biguanide hydrochloride and N-(4-Fluorophenyl)imidodicarbonimidic diamide hydrochloride .
- The compound appears as a white crystalline solid and has a melting point range of 250-254 °C .
{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide: is a chemical compound with the molecular formula C₈H₁₁ClFN₅ and a molecular weight of approximately 231.66 g/mol.
Preparation Methods
Industrial Production: Information regarding large-scale industrial production methods is limited. it is likely that the compound is synthesized using established chemical processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The major products formed during these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, and potential therapeutic uses (e.g., antidiabetic properties, as it is related to biguanides).
Industry: Possible applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds. its uniqueness lies in the combination of the fluorophenyl group and the biguanide functionality.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPUXXPWCLNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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